4-アジド-2,2,6,6-テトラメチル-1-ピペリジニルオキシ

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

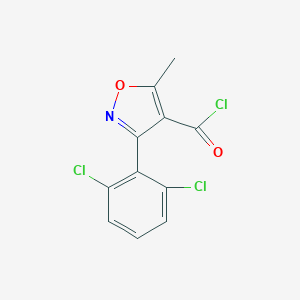

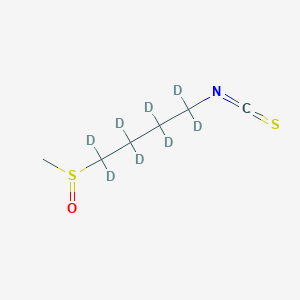

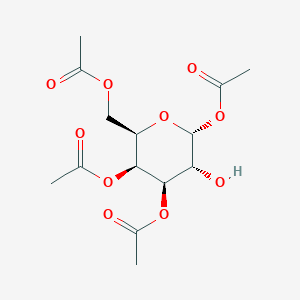

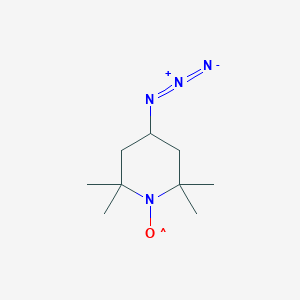

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is a derivative of the stable nitroxide radical family, known for its unique properties and reactivity due to the azido group. This compound is of interest in various fields, including organic synthesis and material science, for its potential in initiating novel chemical reactions and forming complex molecular structures.

Synthesis Analysis

The synthesis of related nitroxide radicals, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its derivatives, involves multi-step processes starting from commercially available precursors. These methods highlight the versatility and efficiency of synthesizing nitroxide radicals, which could be adapted for 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy (Mercadante et al., 2013).

Molecular Structure Analysis

Crystallographic studies have played a crucial role in understanding the molecular structure of nitroxide radicals. The crystal structure of organic metamagnets like 4-Methacryloyloxy-2,2,6,6-tetramethyl-1-piperidinyloxyl reveals insights into the one-dimensional ordering of spins and the impact of molecular arrangement on magnetic behavior (A. Kajiwara et al., 1994). These findings can provide a foundation for analyzing the structural nuances of 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy.

Chemical Reactions and Properties

The reactivity of nitroxide radicals like 4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy is notable for participating in a range of chemical transformations. For example, the use of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinyloxyl as a phase transfer dehydrogenation catalyst in preparing azo compounds showcases the radical's versatility in facilitating chemical reactions (Xiaoyang Wang et al., 2001).

Physical Properties Analysis

The study of nitroxide radicals often includes examining their physical properties, such as magnetic resonance and electron paramagnetic resonance (EPR) characteristics, which are critical for applications in spin labeling and imaging. Investigations into the molecular orientation and dynamics of derivatives like 4-acetamido-TEMPO in nanochannels offer insights into how substituent groups can influence these properties (Hirokazu Kobayashi & Y. Odanaka, 2020).

Chemical Properties Analysis

The chemical behavior of nitroxide radicals, including redox reactions and stability under various conditions, is fundamental to their application in organic synthesis and materials science. The unexpected aerobic transformation of related compounds in the presence of cytochrome P450, illustrating the intricacies of nitroxide chemistry and the potential for unforeseen reactions or stability issues, underscores the complexity of these molecules (N. Babic et al., 2020).

科学的研究の応用

芳香族ポリアジドの合成

N3-TEMPOは、環に3つ以上のアジド基を含む6員環芳香族化合物の合成に使用されます . これらのポリアジドは、化学の発展において重要な役割を果たしてきました .

高エネルギー材料

N3-TEMPOを用いて合成された芳香族ポリアジドは、高エネルギー材料として注目されています .

高スピンニトレンの前駆体および窒化炭素ナノ材料

芳香族ポリアジドは、高スピンニトレンの前駆体であり、C3N4窒化炭素ナノ材料でもあります .

クリック反応

作用機序

Target of Action

The primary target of N3-TEMPO is alcohols , specifically primary and secondary alcohols . The compound interacts with these alcohols to facilitate oxidation reactions .

Mode of Action

N3-TEMPO acts as a stable free radical and an oxidizing agent . It interacts with its targets (alcohols) to catalyze their oxidation. The azide group in N3-TEMPO can also participate in click reactions, making it a versatile building block in chemical synthesis .

Biochemical Pathways

The primary biochemical pathway affected by N3-TEMPO is the oxidation of alcohols . In this pathway, N3-TEMPO facilitates the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .

Result of Action

The result of N3-TEMPO’s action is the conversion of alcohols to carbonyl compounds (aldehydes or ketones) depending on whether the starting material is a primary or secondary alcohol . This transformation is valuable in organic synthesis.

Action Environment

The efficacy and stability of N3-TEMPO can be influenced by various environmental factors. For instance, the presence of a copper catalyst can enhance the compound’s ability to oxidize alcohols . Additionally, the compound is stable and retains its radical character in various solvents, making it a versatile reagent in different reaction conditions .

特性

InChI |

InChI=1S/C9H17N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7H,5-6H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUMVJSTAKNMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63697-61-0 |

Source

|

| Record name | 1-Piperidinyloxy, 4-azido-2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

A: The research paper "The relationship between structure and antioxidative activity of piperidine nitroxides" [] investigates various piperidine nitroxides and their ability to scavenge reactive oxygen species (ROS). The study highlights that the nitroxide moiety present in these compounds is essential for their antioxidant activity []. While the exact mechanism is not fully elucidated in this specific paper, it's generally understood that nitroxides can act as both oxidants and reductants, allowing them to interact with a range of ROS.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)